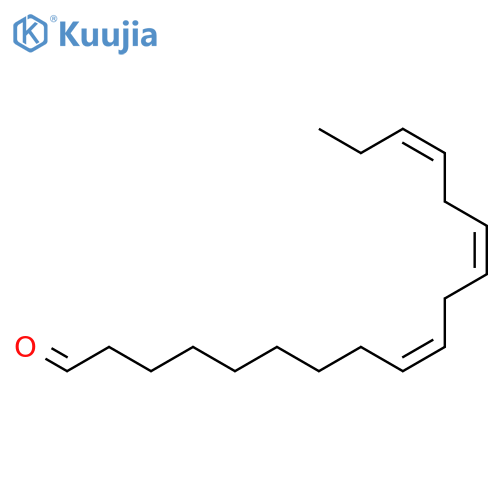Cas no 2423-13-4 (linolenyl aldehyde)

linolenyl aldehyde structure
商品名:linolenyl aldehyde
linolenyl aldehyde 化学的及び物理的性質
名前と識別子
-
- linolenyl aldehyde
- Z,Z,Z-9,12,15-Octadecatrienal
- (9Z,12Z,15Z)-Octadeca-9,12,15-trienal
- 2423-13-4
- Linolene aldehyde
- (z,z,z)-9,12,15-octadecatrienal
- TUCMDDWTBVMRTP-PDBXOOCHSA-N
- LMFA06000243
- BS-47775
- TEAL
- CHEBI:186996
- E75400
- 9Z,12Z,15Z-Octadecatrienal CAS 2423-13-4
- 9Z,12Z,15Z-Octadecatrienal
- SCHEMBL1301825
-
- インチ: InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,18H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9+
- InChIKey: TUCMDDWTBVMRTP-FVCZIJCZSA-N
- ほほえんだ: CC\C=C/C\C=C/C\C=C\CCCCCCCC=O
計算された属性
- せいみつぶんしりょう: 262.2298
- どういたいしつりょう: 262.229665576g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 13
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
linolenyl aldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF53628-250mg |
TEAL |
2423-13-4 | 97% | 250mg |
$92.00 | 2024-04-20 | |
| 1PlusChem | 1P00BVSS-5g |
TEAL |
2423-13-4 | 97% | 5g |
$778.00 | 2024-05-21 | |
| Aaron | AR00BW14-250mg |
TEAL |
2423-13-4 | 95% | 250mg |
$87.00 | 2025-02-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DY358-50mg |
linolenyl aldehyde |
2423-13-4 | 98+% | 50mg |
2004.0CNY | 2021-07-09 | |
| Aaron | AR00BW14-5g |
TEAL |
2423-13-4 | 97% | 5g |
$742.00 | 2023-12-14 | |
| 1PlusChem | 1P00BVSS-250mg |
TEAL |
2423-13-4 | 97% | 250mg |
$98.00 | 2024-05-21 | |
| Aaron | AR00BW14-100mg |
TEAL |
2423-13-4 | 95% | 100mg |
$51.00 | 2025-02-11 | |
| A2B Chem LLC | AF53628-1g |
TEAL |
2423-13-4 | 97% | 1g |
$245.00 | 2024-04-20 | |
| A2B Chem LLC | AF53628-5g |
TEAL |
2423-13-4 | 97% | 5g |
$857.00 | 2024-04-20 | |
| Aaron | AR00BW14-1g |
TEAL |
2423-13-4 | 95% | 1g |
$234.00 | 2025-02-11 |
linolenyl aldehyde 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
